![molecular formula C11H13N B042741 1,2,3,3a,4,8b-六氢环戊[b]吲哚 CAS No. 80278-94-0](/img/structure/B42741.png)

1,2,3,3a,4,8b-六氢环戊[b]吲哚

描述

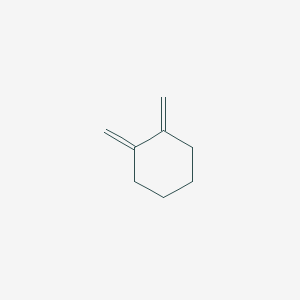

1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole is an organic compound with the molecular formula C11H13N . It is used in the synthesis of dye-sensitized solar cells .

Molecular Structure Analysis

The molecule contains a total of 27 bonds, including 14 non-H bonds, 6 multiple bonds, 6 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, 1 nine-membered ring, and 1 twelve-membered ring .Chemical Reactions Analysis

While specific chemical reactions involving 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole are not available, it is known to be used in the synthesis of dye-sensitized solar cells .Physical And Chemical Properties Analysis

The compound has a predicted density of 1.070±0.06 g/cm3 and a predicted boiling point of 256.5±10.0 °C . Its molecular weight is 159.23 .科学研究应用

Synthesis of Dye-Sensitized Solar Cells

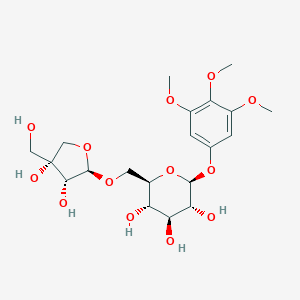

1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole is used in the synthesis of dye-sensitized solar cells . These solar cells are a type of photovoltaic cell that work by absorbing sunlight and using it to excite electrons in a dye. The excited electrons are then transferred to a semiconductor, creating an electric current.

Organic Photovoltaic Devices

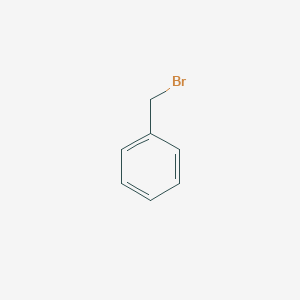

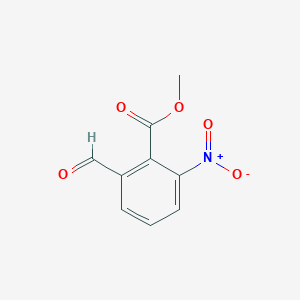

New small acceptor–donor (A–D) molecules have been recently investigated as a component of organic solar cells . In this research, 2-((4-(2-Ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)methylene)malononitrile was prepared from 4-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole in a two-step process via Vilsmeier–Haack formylation and Knoevenagel reaction with malononitrile .

Light-Emitting Diodes (OLEDs)

The development of the components of organic light-emitting diodes (OLEDs) has led to a significant increase in the structural complexities of organic compounds so that their physicochemical and special properties correspond to the necessary data . The small molecules used in these photovoltaic devices have evolved from the simplest ones with the structure D-A, D-π-A, D-A-D or A-D-A to more complex ones containing several different donor and acceptor moieties in various combinations .

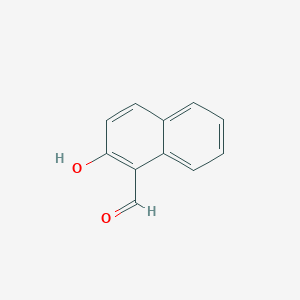

Synthesis of Indoline Dyes

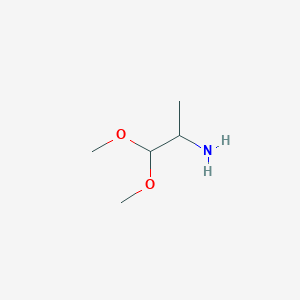

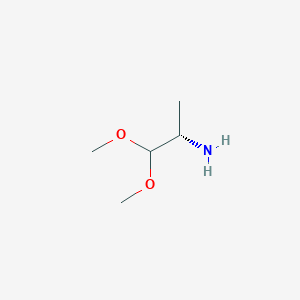

Enantiopure 1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole, the starting material of indoline dyes, could be obtained from the diastereomeric salt with N-tosyl-®-phenylglycine . Indoline dyes are a class of organic compounds that are used as dyes due to their ability to absorb and emit light.

Conformational Equilibrium Studies

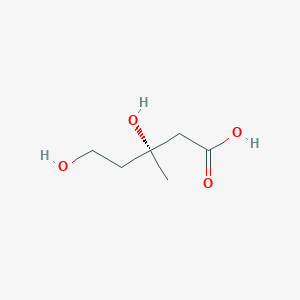

The nature of the ortho substituent of N-methyl-1-iodo-1,2,3,3a,4,8b-hexahydrocyclopenta indole on the conformational equilibrium of the cyclopentane ring has been established by 1H NMR spectroscopy . This helps in understanding the structural dynamics of the molecule.

Luminescent Properties

The luminescent properties of 1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole have been studied . Luminescent properties are important in the field of optoelectronics and sensing technologies.

安全和危害

未来方向

属性

IUPAC Name |

1,2,3,3a,4,8b-hexahydrocyclopenta[b]indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N/c1-2-6-10-8(4-1)9-5-3-7-11(9)12-10/h1-2,4,6,9,11-12H,3,5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTROANRTWHDFMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C1)NC3=CC=CC=C23 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole | |

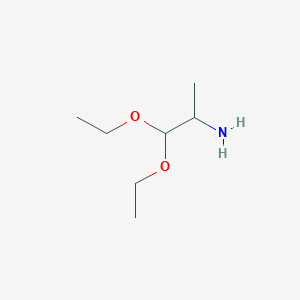

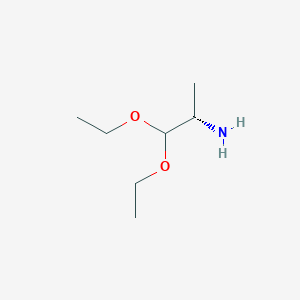

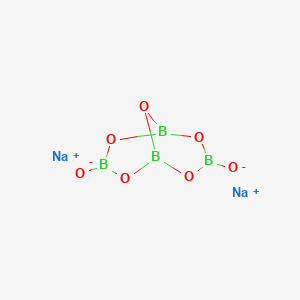

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole in organic synthesis?

A1: 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole serves as a crucial starting material for synthesizing indoline dyes []. Its derivatives also show promise as components in organic solar cells [].

Q2: How can enantiopure 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole be obtained?

A2: A study demonstrated the successful resolution of enantiopure 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole by forming diastereomeric salts with N-Tosyl-(R)-phenylglycine in ethanol []. This method highlights the importance of chiral resolution in obtaining enantiomerically pure compounds.

Q3: Can you provide an example of a derivative synthesized from 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole and its potential application?

A3: Researchers successfully synthesized 2-((4-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)methylene)malononitrile from 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole through a two-step process involving Vilsmeier–Haack formylation and Knoevenagel reaction []. This derivative has potential applications in organic solar cells due to its acceptor-donor molecular structure.

Q4: What analytical techniques were employed to characterize the synthesized 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole derivatives?

A4: The structures of newly synthesized compounds, including 2-((4-(2-ethylhexyl)-1,2,3,3a,4,8b-hexahydrocyclopenta[b]indol-7-yl)methylene)malononitrile, were confirmed using a comprehensive set of analytical techniques. These included elemental analysis, high-resolution mass spectrometry, 1H and 13C NMR spectroscopy, IR spectroscopy, and UV-Vis spectroscopy [].

Q5: Beyond dyes and solar cells, has 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole been identified in any natural sources?

A5: Interestingly, 1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole was identified as one of the chemical constituents in the ethanol extract of Moringa oleifera leaves []. This finding suggests potential biological activities of this compound and its derivatives, warranting further investigation.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,7-Dichloro-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B42670.png)

![(4R)-4-[(3S,8S,9S,10R,13R,14S,17R)-10,13-Dimethyl-3-(oxan-2-yloxy)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanal](/img/structure/B42679.png)

![[3-[(1S)-1-(dimethylamino)ethyl]phenyl] N-ethylcarbamate](/img/structure/B42683.png)